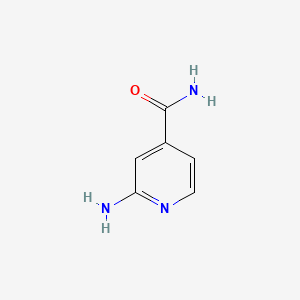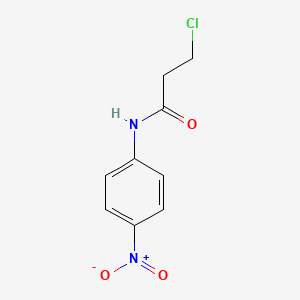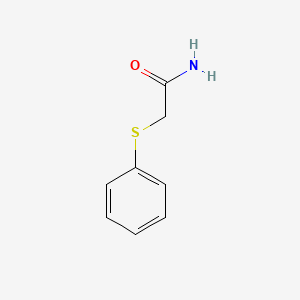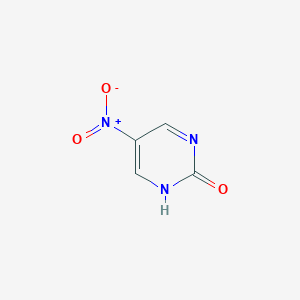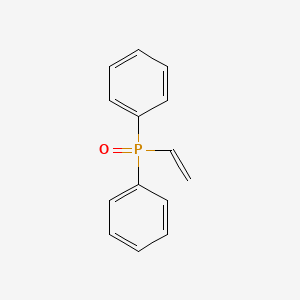
Diphenyl(vinyl)phosphine oxide
説明
Diphenyl(vinyl)phosphine oxide is an organophosphorus compound with the linear formula C14H13OP . It has a CAS number of 2096-78-8 and a molecular weight of 228.233 .
Molecular Structure Analysis
The molecular structure of Diphenyl(vinyl)phosphine oxide is represented by the linear formula C14H13OP . Its molecular weight is 228.233 .Chemical Reactions Analysis
Diphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . Thionyl chloride converts diphenylphosphine oxide to chlorodiphenylphosphine . Organophosphinous acids are deoxygenated with DIBAH. The resulting secondary phosphines are precursors to phosphine ligands .Physical And Chemical Properties Analysis
Diphenyl(vinyl)phosphine oxide is a solid at room temperature . It has a boiling point of 115-119°C .科学的研究の応用
Application
Diphenyl(vinyl)phosphine oxide is used in the stereoselective formation of organophosphorus compounds with congested tertiary carbons . Organophosphorus compounds play important roles in the fields of medicine, biology, materials, and synthetic chemistry .
Method of Application
Carbon anions are formed via the addition of Grignard reagents to SP-vinyl phosphinates. These anions are then modified with electrophilic reagents to afford organophosphorus compounds with diverse carbon skeletons . The electrophiles used include acids, aldehydes, epoxy groups, chalcogens, and alkyl halides .
Results
The result of this process is the formation of organophosphorus compounds with diverse carbon skeletons. When alkyl halides were used, bis-alkylated products were afforded. Substitution reactions or polymerization occurred when the reaction was applied to vinyl phosphine oxides .
Buchwald-Hartwig Coupling Reactions
Application
Diphenyl(vinyl)phosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents .
Method of Application
In Buchwald-Hartwig coupling reactions, diphenyl(vinyl)phosphine oxide is used as a reagent. The reaction typically involves the use of a palladium catalyst and a base .
Results
The result of this process is the formation of compounds with diphenylphosphino substituents .
Synthesis of Organophosphorus Compounds
Application
Diphenyl(vinyl)phosphine oxide can be used as a coupling partner to prepare various organophosphorus compounds via cross-coupling reaction with aryl halides .
Method of Application
The cross-coupling reaction is typically carried out in the presence of a Ni/Zn catalyst .
Results
The result of this process is the formation of various organophosphorus compounds .
Sorption of Am(III)
Application
Diphenyl(vinyl)phosphine oxide has been used as a starting material in the synthesis of sorbents for the selective and effective sorption of Am(III) from HNO3 solutions containing high concentration of Fe(III) and Zr(IV) .
Method of Application
The exact method of application is not specified in the source, but it involves the synthesis of sorbents using diphenyl(vinyl)phosphine oxide .
Results
The result of this process is the creation of sorbents that can selectively and effectively sorb Am(III) from HNO3 solutions .
Synthesis of Phosphine Ligands
Application
Diphenyl(vinyl)phosphine oxide is used in the synthesis of phosphine ligands .
Method of Application
Organophosphinous acids are deoxygenated with DIBAH. The resulting secondary phosphines are precursors to phosphine ligands .
Results
The result of this process is the formation of phosphine ligands .
Biomedical Applications
Application
Diphenyl(vinyl)phosphine oxide is used in various biomedical applications, such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems .
Method of Application
The use of photopolymerization processes requires an appropriate initiating system that, in biomedical applications, must meet additional criteria such as high water solubility, non-toxicity to cells, and compatibility with visible low-power light sources .
Results
The result of this process is the creation of 3D hydrogel structures, encapsulation of cells, and drug delivery systems .
Safety And Hazards
特性
IUPAC Name |
[ethenyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCGPNRIAFVNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329449 | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(vinyl)phosphine oxide | |
CAS RN |
2096-78-8 | |
| Record name | Phosphine oxide, ethenyldiphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



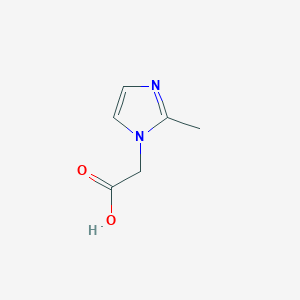
![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
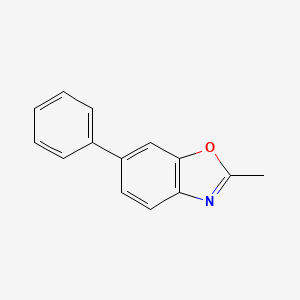
![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)
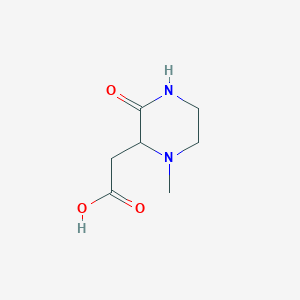
![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
